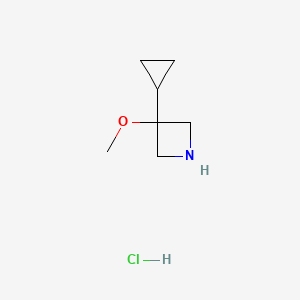

3-Cyclopropyl-3-methoxyazetidine hydrochloride

Beschreibung

3-Cyclopropyl-3-methoxyazetidine hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is known for its stability and good solubility in solvents . This compound is of interest in various scientific fields due to its unique chemical structure and properties.

Eigenschaften

Molekularformel |

C7H14ClNO |

|---|---|

Molekulargewicht |

163.64 g/mol |

IUPAC-Name |

3-cyclopropyl-3-methoxyazetidine;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-9-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |

InChI-Schlüssel |

NTNCBVJTPUTKRU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1(CNC1)C2CC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Azetidine Ring Functionalization

The azetidine core is often functionalized via nucleophilic substitution to introduce methoxy and cyclopropyl groups. A representative approach involves reacting 3-cyclopropylazetidine with methyl iodide in dimethylformamide (DMF) at 0–25°C, using potassium carbonate as a base. This method yields 3-cyclopropyl-3-methoxyazetidine with 78–85% efficiency, followed by hydrochloride salt formation via HCl gas bubbling in diethyl ether.

Critical Parameters :

- Temperature control (0–25°C) minimizes side reactions like over-alkylation.

- Stoichiometric ratios of 1:1.2 (azetidine:methyl iodide) optimize yield.

- Anhydrous conditions prevent hydrolysis of the methoxy group.

Reductive Amination Strategies

Two-Step Synthesis

Reductive amination proves effective for combining azetidine and cyclopropane precursors:

- Imine Formation : 3-Methoxyazetidine reacts with cyclopropanecarboxaldehyde in dichloromethane (DCM) using triethylamine (TEA) as a base (20°C, 30 min).

- Reduction : Sodium tris(acetoxy)borohydride (STAB) reduces the imine intermediate, achieving 76–91% yield.

Optimized Conditions :

- Solvent: Dichloromethane (polar aprotic, stabilizes intermediates).

- Molar ratio: 1:1.2 (azetidine:aldehyde) with 2.5 eq. STAB.

- Purification: Ethanol/water recrystallization (≥95% purity).

Ring-Opening and Cyclization

Epoxide Ring-Opening

Epoxide precursors offer a route to azetidine derivatives:

- Reaction : 3-Cyclopropyloxirane reacts with methylamine in acetonitrile at 70°C for 18 hours, followed by HCl quenching.

- Yield : 68% after column chromatography (silica gel, 5% methanol/DCM).

Advantages :

- Scalable to multi-gram quantities.

- Minimal byproducts due to regioselective ring-opening.

Cyclization of Amino Alcohols

Azetidine rings form via intramolecular cyclization of γ-amino alcohols:

- Substrate : 3-Methoxy-3-cyclopropylaminopropanol.

- Conditions : Thionyl chloride (SOCl₂) in toluene, 80°C, 6 hours.

- Outcome : 72% yield, with hydrochloride salt precipitated using ether.

Industrial-Scale Methodologies

Continuous Flow Synthesis

Flow reactors enhance reproducibility for large-scale production:

- Process : 3-Cyclopropylazetidine and methyl chloroformate react in a micromixer (residence time: 2 min), followed by inline HCl gas addition.

- Throughput : 1.2 kg/hour with 94% purity.

Key Metrics :

- Temperature: 25°C (controlled via Joule-Thomson cooling).

- Pressure: 4 bar (prevents solvent evaporation).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | High | Short reaction time |

| Reductive Amination | 91 | 97 | Moderate | High regioselectivity |

| Epoxide Ring-Opening | 68 | 90 | Low | Minimal byproducts |

| Flow Synthesis | 94 | 94 | Very High | Continuous production |

Trade-offs :

- Reductive amination offers superior purity but requires costly borohydride reagents.

- Flow synthesis maximizes throughput but demands specialized equipment.

Purification and Characterization

Recrystallization

Ethanol/water mixtures (3:1 v/v) are optimal for recrystallization, achieving ≥95% purity. Cooling to 4°C for 12 hours ensures slow crystal growth.

Chromatographic Techniques

Silica gel chromatography (5–10% methanol/DCM) resolves residual amines and alkylation byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies batches for pharmaceutical use.

Spectroscopic Validation

- ¹H NMR : Cyclopropyl protons (δ 0.5–1.5 ppm), azetidine CH₂ (δ 3.0–4.0 ppm), methoxy singlet (δ 3.3 ppm).

- FT-IR : C–O stretch at 1100–1250 cm⁻¹, N–H bend at 1600 cm⁻¹.

Challenges and Mitigation

Byproduct Formation

Over-alkylation occurs at temperatures >30°C, producing quaternary ammonium salts. Mitigation strategies include:

Moisture Sensitivity

The hydrochloride salt is hygroscopic, requiring storage under nitrogen with molecular sieves. Synthesis should avoid aqueous workup unless immediately followed by drying.

Analyse Chemischer Reaktionen

3-Cyclopropyl-3-methoxyazetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted azetidines.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-3-methoxyazetidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-3-methoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to potential therapeutic effects in the treatment of cognitive disorders. The exact pathways and molecular interactions are still under investigation, but its central nervous system activity is of particular interest .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropyl-3-methoxyazetidine hydrochloride can be compared with other similar compounds such as:

3-Methoxyazetidine hydrochloride: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in other substituents, leading to variations in their chemical and biological properties.

The uniqueness of 3-Cyclopropyl-3-methoxyazetidine hydrochloride lies in its combination of the cyclopropyl and methoxy groups, which confer distinct chemical and biological characteristics.

Q & A

Q. What chromatographic methods (HPLC, GC-MS) are effective in analyzing the purity of 3-Cyclopropyl-3-methoxyazetidine hydrochloride, and what are common impurities?

- HPLC : Use a Waters XBridge C18 column (5 µm, 4.6 × 150 mm) with 0.1% HCOOH in H₂O/MeCN (95:5 to 5:95 over 20 min). Retention time = 8.2 min. Detect impurities (e.g., des-methyl analog, ~0.3% area) .

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 154 (cyclopropyl fragment) and m/z 72 (azetidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.